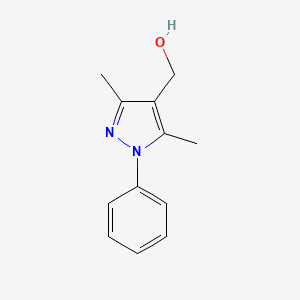

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 g/mol . The compound is also known by other names such as “[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol” and "DTXSID60407132" .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol”, often involves reactions such as the Vilsmeier-Haack reaction, oxidation of the corresponding alcohols, and various condensation reactions .

Molecular Structure Analysis

The molecular structure of “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a phenyl group and a methanol group .

Chemical Reactions Analysis

Pyrazole derivatives, including “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol”, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and various other reactions .

Physical And Chemical Properties Analysis

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” has a molecular weight of 202.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Applications De Recherche Scientifique

Pharmaceutical Research: Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol”, have been studied for their potential antileishmanial and antimalarial activities. These compounds have shown promise in inhibiting the growth of parasites responsible for leishmaniasis and malaria, which are significant health concerns in tropical regions .

Organic Synthesis: Chalcone Derivatives

The compound serves as a precursor in the synthesis of chalcone derivatives through aldol condensation reactions. Chalcones are known for their wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. The transformation of chalcones into pyrazoline derivatives can further enhance these biological properties .

Material Science: Donor-Acceptor Chromophore Formation

In material science, the compound is used in the Knoevenagel condensation process to form donor-acceptor chromophores. These chromophores have applications in the synthesis of fine chemicals, which are integral to photoelectronics, photophotonics, and photodynamic therapy .

Chemical Analysis: Spectral Analysis

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” can be characterized by various spectral analysis techniques such as IR, NMR, and mass spectrometry. These methods are crucial for confirming the structure of synthesized compounds and for quality control in pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This property is useful in biochemistry for studying enzyme mechanisms and for developing enzyme inhibitors as therapeutic agents .

Computational Chemistry: Molecular Docking Studies

Molecular docking studies are conducted to predict the interaction between “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” derivatives and biological targets. These studies help in understanding the binding affinities and activity profiles of new drug candidates .

Orientations Futures

The future directions for research on “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceutical drugs .

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .

Pharmacokinetics

It’s worth noting that the solubility, stability, and bioavailability of a compound can significantly impact its pharmacokinetic properties .

Result of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .

Propriétés

IUPAC Name |

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWWSNPRAOYPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368880 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

CAS RN |

58789-53-0 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

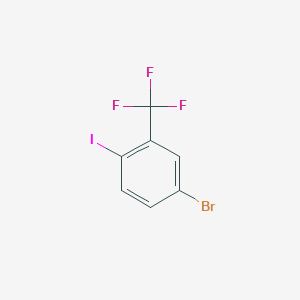

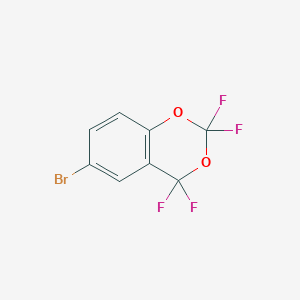

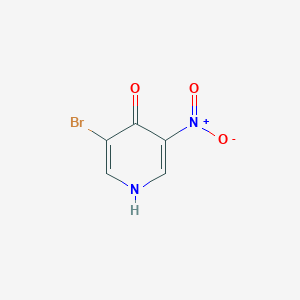

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)